molecular formula C15H24 B1249637 10-Epizonarene

10-Epizonarene

Cat. No. B1249637
M. Wt: 204.35 g/mol
InChI Key: FIAKMTRUEKZMNO-OCCSQVGLSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Epizonarene is a sesquiterpene that is (8aR)-1,2,3,7,8,8a-hexahydronaphthalene which is substituted at positions 2 and 5 by methyl groups and at position 8 by an isopropyl group (the 1R,8aS-diastereoisomer). It has a role as a volatile oil component and a plant metabolite. It is a sesquiterpene and a member of hexahydronaphthalenes.
(1R,8aS)-1,6-dimethyl-4-(propan-2-yl)-1,2,3,7,8,8a-hexahydronaphthalene is a natural product found in Hippolytia dolichophylla, Piper nigrum, and other organisms with data available.

Scientific Research Applications

  • Adrenomedullin in Rat Adrenal Cortex : A study by Andreis et al. (2000) explored the effect of adrenomedullin on the proliferative activity of rat adrenal cortex. It was found that adrenomedullin enhances cell proliferation and DNA synthesis in the adrenal zona glomerulosa, through specific receptor subtypes and signaling mechanisms.

  • Nitric Oxide on Human Spermatozoa : Research by Sengoku et al. (1998) investigated the effects of sodium nitroprusside, a nitric oxide donor, on the fertilizing ability of human spermatozoa. This study contributes to our understanding of the physiological role of nitric oxide in fertilization.

  • Endothelins in Rat Adrenal Cortex : The effects of endothelins on rat adrenal cortex proliferation were studied by Mazzocchi et al. (1997). They discovered that endothelins stimulate cell proliferation in the rat adrenal zona glomerulosa through specific receptors and signaling pathways.

  • Sperm-Zona Pellucida Binding : A study by Huyser et al. (1997) assessed the influence of various sera, follicular fluids, and seminal plasma on human sperm-zona pellucida binding. This research contributes to the understanding of fertility and reproductive health.

  • Antimicrobial and Antioxidant Characteristics of Stachys viticina : Jaradat and Al-Maharik (2019) conducted a study on Stachys viticina Boiss. Essential Oil, containing epizonarene, and evaluated its antimicrobial, anticancer, and antioxidant properties.

properties

Product Name

10-Epizonarene

Molecular Formula

C15H24

Molecular Weight

204.35 g/mol

IUPAC Name

(1R,8aS)-1,6-dimethyl-4-propan-2-yl-1,2,3,7,8,8a-hexahydronaphthalene

InChI

InChI=1S/C15H24/c1-10(2)13-8-6-12(4)14-7-5-11(3)9-15(13)14/h9-10,12,14H,5-8H2,1-4H3/t12-,14+/m1/s1

InChI Key

FIAKMTRUEKZMNO-OCCSQVGLSA-N

Isomeric SMILES

C[C@@H]1CCC(=C2[C@H]1CCC(=C2)C)C(C)C

Canonical SMILES

CC1CCC(=C2C1CCC(=C2)C)C(C)C

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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